Cyclopentyl 4-aminobenzoate Hydrochloride

Description

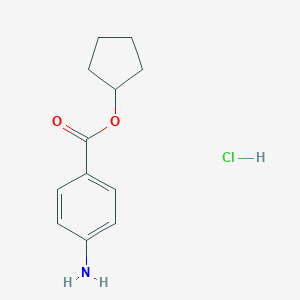

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopentyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVBLRYWPXCXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424234 | |

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37005-75-7 | |

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

This section would typically present a definitive analysis of the compound's structure in the solid state, derived from X-ray diffraction experiments.

The formation of co-crystals is a significant area of crystal engineering, often used to modify the physicochemical properties of a substance. Research on p-aminobenzoic acid, a related compound, has shown its ability to form co-crystals with various other molecules. rsc.orgresearchgate.netdergipark.org.tr However, no specific studies have been published detailing the screening, synthesis, or characterization of co-crystals involving Cyclopentyl 4-aminobenzoate (B8803810) Hydrochloride. Such studies would typically investigate how the compound interacts with other molecules (co-formers) through non-covalent bonds to form new crystalline structures. nih.gov

A complete analysis of the forces governing the packing of molecules in a crystal—such as hydrogen bonds, van der Waals forces, and potential π-π stacking—is contingent on having the crystal structure data. For this hydrochloride salt, one would expect to find strong hydrogen bonds involving the ammonium (B1175870) group as a donor and the chloride ion as an acceptor. However, without the crystallographic data, the specific geometry and network of these crucial interactions cannot be described.

Advanced Spectroscopic Investigations for Structural Confirmation and Dynamics

Spectroscopic techniques are vital for confirming a compound's identity and for studying its behavior in different environments. While basic spectra may be available in restricted sources, detailed public analyses are absent.

Beyond simple structural confirmation, advanced NMR techniques, such as 2D-NMR (e.g., NOESY), are used to study the conformation and dynamics of flexible molecules in solution. For Cyclopentyl 4-aminobenzoate Hydrochloride, these methods could be used to determine the preferred conformation of the flexible cyclopentyl ring and its orientation relative to the benzene (B151609) ring. However, no such conformational or dynamic NMR studies for this specific compound are available in the scientific literature.

FTIR and Raman spectroscopy provide a "fingerprint" of a molecule by probing its vibrational modes. A detailed analysis involves assigning specific absorption or scattering bands to the vibrations of functional groups within the molecule. For related aminobenzoate salts, such analyses have been performed, identifying key vibrational modes for the amino, carboxyl, and aromatic groups. researchgate.netnih.gov A similar, detailed vibrational analysis for this compound has not been published, preventing a full discussion of its characteristic spectral features and their relation to its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous characterization of organic compounds such as this compound. Unlike standard mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its exact mass. For Cyclopentyl 4-aminobenzoate (the free base), the molecular formula is C12H15NO2. The hydrochloride salt includes an additional HCl molecule.

HRMS techniques, often coupled with liquid chromatography (LC-MS/MS), can precisely measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. nih.gov This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In the analysis of related aminobenzoate derivatives, electrospray ionization (ESI) is a common technique used to generate ions from the analyte in solution. nih.gov The high-resolution analyzer then measures the m/z value to four or more decimal places, which can be compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements. Enhanced selectivity and structural confirmation can be achieved using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM), where specific parent-to-product ion transitions are tracked. nih.gov For the related compound p-aminobenzoic acid (PABA), an m/z transition of 138 → 120 is used for its determination. nih.gov

Table 1: Theoretical Mass Data for Cyclopentyl 4-aminobenzoate

| Species | Molecular Formula | Monoisotopic Mass (Da) | Description |

|---|---|---|---|

| Free Base | C12H15NO2 | 205.1103 | The neutral form of the compound. |

| Protonated Molecule [M+H]+ | [C12H16NO2]+ | 206.1176 | The species typically observed in positive ion mode ESI-HRMS. A hypothetical measured mass of 206.1172 Da would confirm the elemental composition. |

Polymorphism and Crystallization Behavior of Aminobenzoate Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-documented phenomenon in aminobenzoate derivatives. rsc.orgdiva-portal.org These different forms, or polymorphs, possess the same chemical composition but differ in their crystal lattice arrangement. This structural variation can lead to significant differences in physical properties. The study of polymorphism is particularly important for aminobenzoic acid derivatives, which serve as crucial building blocks in pharmaceuticals and other materials. researchgate.net The conformational flexibility of the aminobenzoate scaffold, such as the orientation of substituent groups, is a key factor contributing to the existence of multiple polymorphs. wikipedia.org For instance, para-aminobenzoic acid (p-ABA), the parent acid of the title compound, is known to have at least four polymorphs. rsc.org

Identification and Characterization of Polymorphic Forms

The identification and characterization of different polymorphs are accomplished using a suite of analytical techniques. For aminobenzoate derivatives like p-aminobenzoic acid (p-ABA), two of its polymorphs, the α and β forms, have been extensively studied. rsc.org These forms exhibit distinct crystal habits, with the α-polymorph typically appearing as long, fibrous needles and the β-polymorph as prisms. diva-portal.org

X-ray Powder Diffraction (XRPD) is a primary method used to distinguish polymorphs, as each crystalline form produces a unique diffraction pattern based on its crystal lattice.

Thermal Analysis , such as Differential Scanning Calorimetry (DSC), is used to determine the melting points and transition energies of different forms. acs.org Each polymorph will have a distinct melting point and may show solid-state transitions upon heating.

Spectroscopic Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by detecting variations in vibrational modes that arise from different molecular conformations and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. acs.org

Microscopy provides visual confirmation of different crystal habits (shapes) associated with each polymorphic form. acs.org

Table 2: Characteristics of p-Aminobenzoic Acid (p-ABA) Polymorphs

| Polymorph | Common Crystal Habit | Structural Motif | Thermodynamic Stability |

|---|---|---|---|

| α-Form | Needle-shaped diva-portal.org | Based on centrosymmetric dimers formed by carboxylic acid groups. diva-portal.orgdiva-portal.org | Stable above ~25°C. diva-portal.org Often kinetically favored. diva-portal.org |

| β-Form | Prismatic diva-portal.org | Contains four-membered hydrogen-bonded rings of alternating amino and carboxylic acid groups. diva-portal.org | Thermodynamically stable below ~25°C. diva-portal.org |

| γ-Form | Structurally similar to α-form. rsc.org | N/A | N/A |

| δ-Form | Obtained via high-pressure crystallization. rsc.org | N/A | N/A |

Solvent-Mediated Polymorphic Transformations

The choice of solvent is a critical factor that can direct the crystallization of a specific polymorph or induce the transformation of one form into another. manchester.ac.uk This process, known as solvent-mediated polymorphic transformation (SMPT), generally involves the dissolution of a less stable (metastable) form, followed by the nucleation and growth of a more stable form. nih.govrsc.org

In the case of aminobenzoate derivatives, solvent effects are pronounced. For p-ABA, the α-form crystallizes from a wide variety of organic solvents. manchester.ac.uk However, the thermodynamically stable β-form can be selectively crystallized from specific solvents like water and ethyl acetate, typically under conditions of slow cooling and low supersaturation. diva-portal.orgrsc.org The ability of a solvent to interact with the solute molecules, particularly through hydrogen bonding, can influence which polymorph nucleates. rsc.org For example, solvents like DMSO and DMF, which interact strongly with the carboxylic acid group, can inhibit the dimerization required for the α-form and thus promote the nucleation of other forms. rsc.org The presence of an anti-solvent can also be used to trigger the crystallization of a desired polymorph. rsc.org

Table 3: Solvent Influence on the Crystallization of p-Aminobenzoic Acid (p-ABA) Polymorphs

| Solvent(s) | Observed Polymorph(s) | Conditions/Notes |

|---|---|---|

| Ethanol (B145695), Methanol, Acetone, Acetonitrile (B52724), etc. | α-Form | The α-form is kinetically favored and crystallizes from most organic solvents. diva-portal.orgmanchester.ac.uk |

| Water | α-Form and β-Form | The β-form can be obtained at temperatures below 20°C and low supersaturation (<1.5). rsc.org |

| Ethyl Acetate | α-Form and β-Form | The β-form can be obtained at temperatures below 15°C with slow cooling. diva-portal.orgrsc.org |

| DMSO/Water (Anti-solvent) | α-Form or β-Form | At high anti-solvent fractions, the α-form nucleates. At lower fractions with seeding, the β-form can be produced. rsc.org |

| Ethanol/Nitromethane (B149229) | α-Form and a new solvate | A previously unknown nitromethane solvate crystallizes along with the α-form when the nitromethane content is less than 60%. acs.org |

Thermodynamic Stability and Phase Transitions

The different polymorphs of a compound have distinct thermodynamic stabilities, which can be dependent on temperature. The relationship between polymorphs can be either enantiotropic or monotropic. An enantiotropic system is one where the stability order of the polymorphs inverts at a specific transition temperature.

For p-aminobenzoic acid, the α and β forms are enantiotropically related, with a transition temperature of approximately 25°C. diva-portal.org Below this temperature, the β-form is the thermodynamically stable polymorph, while above it, the α-form is more stable. diva-portal.org A similar relationship is seen with m-aminobenzoic acid, though its transition temperature is much higher at 156.1°C. acs.org The phase transitions between these forms are endothermic events that can be measured by thermal analysis. mdpi.com These transitions are accompanied by changes in the crystal structure and specific volume. mdpi.com Thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of fusion can be determined calorimetrically to construct an energy-temperature diagram, which provides a complete map of the relative stability of the polymorphs as a function of temperature. acs.org

Nucleation and Crystal Growth Mechanisms

The final polymorphic outcome of a crystallization process is determined by a complex interplay between the nucleation and growth kinetics of the competing solid forms. manchester.ac.uk Ostwald's Rule of Stages suggests that a metastable form often nucleates first due to a lower kinetic barrier, before potentially transforming into a more stable form.

For p-aminobenzoic acid, the α-form is generally kinetically favored, meaning it nucleates and grows much more rapidly than the β-form. diva-portal.org The α-form's structure is based on carboxylic acid dimers, which are believed to form readily in solution, thus facilitating its rapid crystallization, sometimes within seconds. diva-portal.orgdiva-portal.org In contrast, the growth of the more stable β-form can require hours or even days under specific, carefully controlled conditions. diva-portal.org

Several factors can influence the nucleation mechanism:

Solvent: The nature of the solvent and its interaction with solute molecules can stabilize or destabilize the molecular clusters that precede nucleation, favoring one form over another. manchester.ac.uk

Supersaturation: The level of supersaturation is a key driving force. In some systems, the metastable form nucleates at high supersaturation, while the stable form appears at low supersaturation. rsc.org

Physical Stimuli: External energy, such as sonication (ultrasound), can significantly reduce the induction time for nucleation and selectively favor the appearance of a specific polymorph, even under conditions where it is metastable. diva-portal.org

Compound Names

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry, vibrational frequencies, and electronic properties of molecules. In a typical DFT study of a compound like Cyclopentyl 4-aminobenzoate (B8803810) Hydrochloride, the calculations would likely be performed using a basis set such as B3LYP/6-311G(d,p).

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's shape. For instance, analysis of similar molecules like procaine (B135) has shown how DFT can elucidate structural deviations from a simple benzenoid form to a more quinonoid form, which influences the molecule's dipolar nature. documentsdelivered.com Such studies are critical for understanding the fundamental aspects of the molecule's stability and conformational preferences.

Illustrative Data Table: Predicted Geometric Parameters for Cyclopentyl 4-aminobenzoate (Illustrative Example) This table presents hypothetical data based on typical DFT calculations for similar p-aminobenzoate esters.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| C-O (ester) | 1.35 Å | |

| C-N (amine) | 1.39 Å | |

| Bond Angle | O=C-O | 124° |

| C-O-C (ester) | 117° | |

| Dihedral Angle | C-C-C=O | ~180° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For Cyclopentyl 4-aminobenzoate Hydrochloride, the HOMO would likely be localized on the electron-rich aminobenzoate ring, while the LUMO might be distributed over the carbonyl group and the aromatic ring. In studies of procaine, the charge density of the HOMO is primarily on the nitrogen atom of the amino group, while the LUMO's charge density is shifted towards the benzene (B151609) ring and the carbonyl group. nih.gov This distribution is critical for predicting how the molecule will interact with other chemical species. The energy gap can also be correlated with biological activity, as seen in studies of curcumin (B1669340) analogues where a smaller HOMO-LUMO gap was associated with higher anticancer activity. eg.org

Illustrative Data Table: Frontier Molecular Orbital Energies for Cyclopentyl 4-aminobenzoate (Illustrative Example) This table presents hypothetical data based on typical DFT calculations for similar p-aminobenzoate esters.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the amino group, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the cyclopentyl ring would exhibit positive potential, indicating their role as potential hydrogen bond donors. chemrxiv.orgchemrxiv.orgdeeporigin.com This information is crucial for understanding how the molecule might interact with a biological receptor, as electrostatic complementarity is a key factor in drug-receptor binding. deeporigin.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can provide insights into the conformational flexibility and dynamic behavior of a molecule in different environments, such as in solution or within a lipid bilayer. nih.govnih.govrsc.org

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site of a protein. mdpi.com For instance, MD simulations of local anesthetics like benzocaine (B179285) have been used to study their permeation through lipid bilayers and their distribution around ion channels, providing a dynamic view of their mechanism of action. pnas.org Such simulations can reveal how the flexibility of the molecule influences its ability to interact with its target. nih.gov

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Local anesthetics like this compound are known to exert their effects by blocking voltage-gated sodium channels. nih.govmdpi.com Molecular docking studies can be employed to predict how this molecule binds within the pore of these channels. The analysis would involve identifying the key amino acid residues that form the binding site and mapping the "hotspots" of interaction, which are the regions that contribute most significantly to the binding energy.

In studies of similar local anesthetics, docking analyses have revealed that these molecules often form hydrogen bonds and van der Waals interactions with specific residues in the sodium channel pore. tandfonline.com For example, research on benzocaine has identified key interactions with residues such as F1579 in the µ1 sodium channel, and mutations of these residues have been shown to alter the anesthetic's potency. nih.gov A docking study of this compound would aim to identify analogous interactions, providing a structural hypothesis for its mechanism of action.

Illustrative Data Table: Predicted Interactions from Molecular Docking of Cyclopentyl 4-aminobenzoate in a Sodium Channel Binding Site (Illustrative Example) This table presents hypothetical data based on typical molecular docking studies of local anesthetics.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Phenylalanine | π-π Stacking | 4.5 |

| Threonine | Hydrogen Bond (with C=O) | 2.9 |

| Asparagine | Hydrogen Bond (with NH2) | 3.1 |

| Isoleucine | Hydrophobic Interaction | 3.8 |

| Serine | van der Waals | 4.0 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are essential computational tools for systematically correlating a compound's chemical structure with its biological activity or physicochemical properties. beilstein-journals.org These models are instrumental in drug design, allowing for the prediction of a novel compound's efficacy and properties before synthesis.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. beilstein-journals.org For a series of compounds related to Cyclopentyl 4-aminobenzoate, a diverse set of descriptors would be calculated to capture the structural variations responsible for differences in activity and properties. The selection of descriptors is a critical step, often involving statistical techniques like Principal Component Analysis (PCA) to reduce dimensionality and select the most relevant variables. scholars.directresearchgate.net

Relevant descriptors for local anesthetics can be grouped into several classes:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight and atom counts. ucsb.edu

Topological Descriptors: These are numerical representations of molecular connectivity. scholars.direct

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and pKa are crucial for anesthetics as they govern membrane permeability and the ionization state. squarespace.comucsb.edu

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors describe the electronic properties of the molecule. ucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

Table 2: Common Molecular Descriptors in QSAR/QSPR for Local Anesthetics

| Descriptor Class | Example Descriptors | Relevance to Anesthetic Activity |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | General size and bonding potential |

| Physicochemical | logP, Molar Refractivity, Polarizability, pKa | Membrane diffusion, receptor binding, ionization state ucsb.edu |

| Topological | Connectivity Indices, Wiener Index | Molecular shape and branching scholars.direct |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Chemical reactivity, electrostatic interactions ucsb.eduresearchgate.net |

Once descriptors are selected, a mathematical model is developed to link them to the biological activity (e.g., nerve blocking concentration) or property of interest. nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods used for this purpose. youtube.com Advanced machine learning techniques, such as Artificial Neural Networks (ANN) and Gaussian Processes, can be employed to capture complex, non-linear relationships. youtube.comresearchgate.net

The development of a robust and predictive QSAR model requires rigorous validation. nih.govresearchgate.net This process ensures that the model is not simply fitting the data it was trained on but can make accurate predictions for new, untested compounds. nih.gov Validation is typically performed using two key strategies:

Internal Validation: The stability and robustness of the model are tested using the training data. The most common method is cross-validation, such as the "leave-one-out" (LOO) technique, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. nih.gov A high cross-validated correlation coefficient (Q²) indicates good internal predictivity.

External Validation: The model's true predictive power is assessed using an external test set—a collection of compounds that were not used during model development. researchgate.net The model's predictions for the test set are compared to their experimentally measured values, and a high correlation coefficient (R²_pred) confirms the model's utility. youtube.com

The ultimate goal is to create a model that is statistically sound, interpretable, and has a well-defined applicability domain, specifying the chemical space in which it can make reliable predictions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, quantum chemical calculations allow for the prediction of molecular properties, including spectroscopic parameters, directly from fundamental physical constants without reliance on experimental data. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

For this compound, these computational techniques can be used to predict various spectroscopic data. For instance, calculations can yield theoretical Infrared (IR) spectra by computing vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) can be predicted by calculating the magnetic shielding around each nucleus. researchgate.net These predictions are invaluable for structural elucidation and for interpreting experimental spectra. While specific first-principles studies on this exact compound are not prominent in the literature, the methodology is well-established for organic molecules of similar complexity.

Solvent Effects on Molecular Conformation and Chemical Reactivity

The surrounding solvent environment profoundly influences the behavior of this compound, affecting both its conformation and its reactivity. beilstein-journals.org A key aspect for local anesthetics is the equilibrium between the ionized (protonated amine) and un-ionized (neutral base) forms. nih.govmedscape.com

The hydrochloride salt is formulated to be water-soluble, existing primarily in the quaternary, ionized state in an aqueous solution. nih.govquora.com However, this charged form cannot readily penetrate the lipid bilayer of a nerve cell. squarespace.com Upon injection into physiological tissues with a pH of approximately 7.4, the equilibrium shifts. A significant proportion of the molecules convert to the tertiary, un-ionized, lipid-soluble form. nih.gov The pKa of the anesthetic dictates the exact ratio at a given pH; the closer the pKa is to the physiological pH, the faster the onset of action due to a greater proportion of the membrane-permeable form. medscape.com

This dual-solubility requirement is critical:

In Polar Solvents (e.g., Water, Extracellular Fluid): The ionized, water-soluble form dominates, allowing for stable formulation and delivery to the target site. nih.gov

In Non-Polar Environments (e.g., Lipid Nerve Membrane): The un-ionized, lipid-soluble form is necessary to cross the membrane barrier and reach the intracellular site of action. nih.gov

Inside the cell (axoplasm), the lower intracellular pH causes the molecule to re-equilibrate, increasing the concentration of the ionized form, which is the active species that binds to the sodium channel receptor. nih.govsquarespace.com Therefore, solvent effects are not merely a physical consideration but are fundamental to the compound's mechanism of action, governing its journey from injection to receptor binding.

Reaction Mechanisms and Chemical Reactivity of Cyclopentyl 4 Aminobenzoate Hydrochloride Analogs

Hydrolysis and Ester Cleavage Pathways

The ester linkage in cyclopentyl 4-aminobenzoate (B8803810) analogs is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In contrast, basic hydrolysis, also known as saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com Generally, base-promoted hydrolysis of esters is a more facile process that can occur at room temperature, whereas acid-catalyzed hydrolysis often requires elevated temperatures. youtube.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution, including hydrolysis, is influenced by the stability of the leaving group. libretexts.org In the case of cyclopentyl 4-aminobenzoate, the leaving group is the cyclopentoxide ion. The relative reactivity of different esters is determined by the basicity of the corresponding alkoxide leaving group; weaker bases are better leaving groups, leading to more reactive esters. libretexts.org

Studies on the hydrolysis of aminobenzoate esters have revealed the influence of the amino group's position. For instance, research on 2-aminobenzoate (B8764639) esters has shown that the neighboring amine group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis compared to their para-substituted counterparts. nih.gov This intramolecular catalysis can lead to rate enhancements of 50-100 fold. nih.gov While cyclopentyl 4-aminobenzoate has the amino group in the para position and thus cannot benefit from this specific intramolecular catalysis, the electronic effect of the amino group still influences the reactivity of the ester.

Cyclopentyl Ring Reactivity and Transformations

The cyclopentyl ring in cyclopentyl 4-aminobenzoate is a saturated cycloalkane and is generally less reactive than the aromatic ring or the ester and amine functionalities. However, it can undergo transformations under specific conditions.

Ring contraction reactions are a known class of transformations for cyclic systems, which can be induced by various reagents. researchgate.net For instance, photochemical Wolff rearrangement following a diazo transfer has been used to contract a six-membered ring containing an ester to a five-membered ring. researchgate.net While this is not a direct reaction of the cyclopentyl ring itself, it illustrates a pathway by which the cyclic portion of a molecule can be modified.

The physical and chemical properties of cyclopentyl derivatives have been studied in comparison to other cycloalkyl derivatives, revealing differences in reactivity that can be attributed to ring strain and conformational factors. acs.org

Stability and Degradation Mechanisms

The stability of cyclopentyl 4-aminobenzoate hydrochloride is influenced by environmental factors such as pH, temperature, and light. The primary degradation pathway is likely the hydrolysis of the ester bond, as discussed previously. This would lead to the formation of 4-aminobenzoic acid and cyclopentanol (B49286).

The amine functionality can also be susceptible to oxidation over time, which could lead to colored impurities. The hydrochloride salt form enhances the stability and water solubility of the compound compared to the free base.

Hydrolytic Degradation Mechanisms

The hydrolysis of 4-aminobenzoate esters is a principal degradation pathway, typically yielding p-aminobenzoic acid (PABA) and the corresponding alcohol. researchgate.netdrugbank.com This reaction is subject to catalysis by both acid and base, though the mechanism can be complex.

Studies on phenyl 4-aminobenzoate, a structural analog, show that its hydrolysis proceeds via a pH-independent mechanism between pH 3 and 8.5. iitd.ac.in Unlike 2-aminobenzoate esters, where the neighboring amino group can provide intramolecular general base catalysis, the para-substituted amino group in 4-aminobenzoate esters does not significantly enhance the rate of hydrolysis through such a mechanism. iitd.ac.innih.gov The reaction is primarily a water-mediated attack on the ester's carbonyl carbon.

The kinetics of hydrolysis for procaine (B135), another key analog, are found to follow pseudo-first-order kinetics. researchgate.net The degradation products are confirmed as p-aminobenzoic acid (PABA) and N,N-diethylaminoethanol. researchgate.netresearchgate.net The rate of this degradation is influenced by pH, with stability being greatest in the pH range of 3 to 4. researchgate.net

Table 1: Hydrolysis Rate Data for 4-Aminobenzoate Ester Analogs

| Compound | Conditions | Observed Rate Constant (k_obsd) | Reference |

|---|---|---|---|

| Phenyl 4-aminobenzoate | H₂O, 80 °C, pH 3-8.5 | 1 x 10⁻⁴ s⁻¹ | iitd.ac.in |

Photolytic Degradation Pathways

Photocatalytic studies provide further insight into these pathways. In the presence of a catalyst like zinc oxide (ZnO) and UV light, procaine degradation is enhanced. sphinxsai.com The efficiency of this process is dependent on experimental parameters such as pH and temperature, with optimal degradation of procaine observed at pH 4. sphinxsai.com The primary mechanism involves the generation of highly reactive oxygen species, such as superoxide (B77818) radicals and holes, which then attack the organic molecule. nih.gov The degradation of PABA, the core chromophore, has been shown to proceed through reactions with these photogenerated species. nih.gov Common photodecomposition reactions for complex organic molecules include oxidation, rearrangement, and hydrolysis. veeprho.com

Table 2: Conditions for Photolytic Degradation of Analogs

| Compound | Method | Key Findings | Reference |

|---|---|---|---|

| Procaine HCl | Exposure to light at high temperatures | Degradation follows first-order kinetics. | researchgate.net |

| Procaine | UV/ZnO Photocatalysis | Optimal degradation at pH 4; activation energy of 15.67 kJ/mol. | sphinxsai.com |

Oxidative Degradation Processes

Analogs of cyclopentyl 4-aminobenzoate are susceptible to oxidative degradation from various chemical and biological sources. A primary mechanism for this degradation is the reaction with hydroxyl radicals (HO•). mdpi.com Advanced oxidation processes, such as the electro-peroxone process, have been used to study the degradation of PABA. In these systems, PABA removal is significantly enhanced by the production of HO•, with the reaction following a pseudo-first-order kinetic model. mdpi.com The addition of a hydroxyl radical scavenger, such as tert-butyl alcohol, significantly inhibits the degradation, confirming the central role of HO•. mdpi.com

Enzymatic oxidation is another relevant pathway. A soil bacillus has been identified that can develop adaptive enzymes to oxidize PABA, apparently breaking it down completely to carbon dioxide, water, and ammonia (B1221849). nih.gov This highlights that in addition to chemical oxidation, biodegradation can be a significant degradation process for the 4-aminobenzoic acid moiety.

Table 3: Oxidative Degradation of p-Aminobenzoic Acid (PABA)

| Process | Oxidizing Species | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Compartmental E-peroxone | Hydroxyl Radicals (HO•) | Pseudo first-order | Rate constant (k) increased from ~1.6 x 10⁻³ to ~3.6 x 10⁻³ s⁻¹ with process separation. | mdpi.com |

Catalytic Transformations and Reaction Optimization

The synthesis of cyclopentyl 4-aminobenzoate and its analogs typically involves esterification or transesterification reactions, which are often catalyzed to improve efficiency and yield.

A common method for preparing aminobenzoate esters is through a transesterification reaction where an alkyl aminobenzoate (like ethyl 4-aminobenzoate) reacts with a desired alcohol (e.g., cyclopentanol) in the presence of a suitable transesterification catalyst. google.com This is an equilibrium reaction, and process optimization often involves using an excess of one reactant or removing the alcohol byproduct (e.g., ethanol) via distillation to drive the reaction to completion. google.com

Another key synthetic strategy is the catalytic reduction of a nitro precursor. For instance, ethyl 4-aminobenzoate can be prepared efficiently by the catalytic reduction of ethyl p-nitrobenzoate. orgsyn.org This reaction is often carried out using a platinum oxide catalyst and hydrogen gas in an alcohol solvent, achieving high yields in a short time. orgsyn.org

The optimization of these catalytic reactions involves screening different catalysts, solvents, and reaction conditions. For related transformations like ester-amide exchange, catalytic systems using group (IV) metal alkoxides (e.g., zirconium (IV) tert-butoxide) in conjunction with activators have been shown to be effective for a wide range of substrates without needing to remove the alcohol byproduct. nih.gov The synthesis of complex cyclopentane-based analogs involves multi-step sequences that include coupling reactions, reductions, and protections/deprotections of functional groups, each requiring careful optimization of reagents and conditions. nih.gov

Table 4: Catalytic Systems for Synthesis of 4-Aminobenzoate Analogs

| Reaction Type | Catalyst System | Substrates | Key Optimization Feature | Reference |

|---|---|---|---|---|

| Catalytic Reduction | Platinum oxide (PtO₂) / H₂ | Ethyl p-nitrobenzoate | Convenient and high-yield laboratory method for creating the aminobenzoate moiety. | orgsyn.org |

| Transesterification | Suitable transesterification catalyst | Alkyl aminobenzoate + Alcohol reagent | Use of auxiliary alcohol and removal of byproduct to shift equilibrium. | google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Molecular Interactions

The molecular framework of Cyclopentyl 4-aminobenzoate (B8803810), a derivative of para-aminobenzoic acid (PABA), presents several sites for modification that can significantly alter its interaction with biological targets. nih.gov Key areas for substitution include the aromatic ring, the amino group, and the cyclopentyl moiety.

Aromatic Ring Substitutions: Modifications to the benzene (B151609) ring can influence the electronic environment and steric bulk of the molecule. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the amino group and the electron density of the aromatic system, which can be critical for interactions with receptor sites. For instance, in related local anesthetics, substitutions on the aromatic ring have been shown to affect potency and duration of action. nih.gov

Amino Group Modifications: The primary amino group is a key site for hydrogen bonding and can be a determinant of the molecule's interaction with biological targets. Acylation or alkylation of this group would alter its hydrogen-bonding capacity and lipophilicity. Such changes are known to have a profound impact on the activity of PABA derivatives.

A hypothetical SAR study could explore the following modifications to understand their impact on a specific biological activity:

| Modification Site | Substituent | Predicted Impact on Molecular Interaction |

| Aromatic Ring (ortho to amino) | -Cl, -CH3 | Alteration of electronic properties and steric hindrance, potentially affecting binding affinity. |

| Amino Group | -COCH3, -CH2CH3 | Reduced hydrogen bonding capability, increased lipophilicity, potentially altering receptor engagement. |

| Cyclopentyl Ring | -OH, -CH3 | Increased polarity or lipophilicity, affecting both binding and pharmacokinetic properties. |

Role of the Ester Linkage and Cyclopentyl Moiety on Conformational Dynamics

The conformational flexibility of Cyclopentyl 4-aminobenzoate Hydrochloride is significantly influenced by the ester linkage and the cyclopentyl moiety. These structural features dictate the spatial arrangement of the molecule, which is critical for its recognition by and interaction with biological targets.

The ester linkage provides a degree of rotational freedom, allowing the cyclopentyl group to adopt various orientations relative to the aminobenzoyl core. This flexibility enables the molecule to adapt its conformation to the topology of a binding site.

The cyclopentyl moiety itself is not planar. To alleviate torsional strain, cyclopentane and its derivatives adopt puckered conformations, primarily the "envelope" and "half-chair" forms. libretexts.orgdalalinstitute.com These conformations are in rapid equilibrium, a process known as pseudorotation. scribd.com This dynamic nature of the cyclopentyl ring means that Cyclopentyl 4-aminobenzoate can present different three-dimensional shapes to a receptor, potentially influencing binding affinity and selectivity. The lowest energy conformation is the envelope, where four carbon atoms are in a plane and one is out of the plane. libretexts.org

The interplay between the flexible ester linkage and the pseudorotation of the cyclopentyl ring results in a complex conformational landscape for the molecule.

Influence of the Hydrochloride Salt on Solubility and Bioavailability (Conceptual)

The formulation of Cyclopentyl 4-aminobenzoate as a hydrochloride salt is a common strategy in medicinal chemistry to enhance the aqueous solubility and, potentially, the bioavailability of a compound. litfl.com Many ester local anesthetics are formulated as hydrochloride salts to ensure they are water-soluble for administration. nih.govcambridge.org

The free base form of Cyclopentyl 4-aminobenzoate, with its amine group, is likely to have low water solubility. By reacting the basic amino group with hydrochloric acid, a water-soluble salt is formed. This is because the ionic nature of the salt allows for favorable interactions with polar water molecules.

Solubility: The hydrochloride salt will exist in an ionized state in aqueous solution, which significantly increases its solubility compared to the neutral free base. This is a critical property for any compound intended for parenteral administration or for ensuring dissolution in the gastrointestinal tract for oral absorption. derangedphysiology.com

Bioavailability: Improved aqueous solubility can lead to better bioavailability. For an orally administered drug, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. By increasing the dissolution rate, the hydrochloride salt can lead to a higher concentration of the drug at the site of absorption, thereby enhancing its bioavailability. However, the relationship is not always direct, as other factors like membrane permeability and first-pass metabolism also play crucial roles. nih.gov The unionized, lipid-soluble form is what crosses the cell membrane to reach its site of action. litfl.com

Design Principles for Modified Cyclopentyl 4-aminobenzoate Scaffolds

The design of new molecules based on the Cyclopentyl 4-aminobenzoate scaffold would be guided by principles derived from SAR studies of this and related compounds, such as procaine (B135) and other local anesthetics. mdpi.comnih.gov The general structure of these compounds consists of a lipophilic part (the aromatic ring and ester), an intermediate chain (the ester linkage), and a hydrophilic part (the amino group). nih.gov

Key design principles would include:

Optimizing Receptor Interactions: Based on a known biological target, modifications to the aromatic ring and the amino group can be made to enhance binding affinity. This could involve introducing groups that can form additional hydrogen bonds, electrostatic interactions, or van der Waals interactions with the receptor.

Improving Metabolic Stability: Ester linkages are susceptible to hydrolysis by esterase enzymes in the plasma and liver. nih.gov To improve metabolic stability and prolong the duration of action, one design strategy could be to replace the ester linkage with a more stable amide linkage, a common modification in the development of local anesthetics. nih.gov

Enhancing Selectivity: By understanding the structural requirements for binding to the target receptor versus off-target sites, modifications can be designed to improve selectivity and reduce the potential for side effects.

Conformational Flexibility and its Interplay with Molecular Recognition

Molecular recognition is a process that depends on the precise three-dimensional fit between a ligand and its receptor. The conformational flexibility of Cyclopentyl 4-aminobenzoate plays a pivotal role in this process.

The ability of the molecule to adopt multiple low-energy conformations, due to the rotational freedom of the ester linkage and the puckering of the cyclopentyl ring, allows it to explore a larger conformational space. chemistrysteps.com This increases the probability of finding a conformation that is complementary to the binding site of a biological target.

This concept is often described by the "induced fit" model of ligand-receptor binding, where the initial interaction between the ligand and the receptor induces conformational changes in both, leading to a more stable complex. The inherent flexibility of the cyclopentyl ester allows it to adapt to the specific shape and chemical environment of the binding pocket.

Conversely, a more rigid molecule might have a higher affinity for its target if its ground-state conformation is already optimal for binding (the "lock and key" model), but it may also have a lower probability of finding a suitable binding partner. The conformational flexibility of the Cyclopentyl 4-aminobenzoate scaffold provides a balance between these two extremes, allowing for adaptability in molecular recognition.

Advanced Applications and Materials Science Perspectives

Integration in Organic Frameworks and Supramolecular Materials

While specific research on the integration of Cyclopentyl 4-aminobenzoate (B8803810) hydrochloride into organic frameworks is not extensively documented, the functional groups of the parent molecule, 4-aminobenzoic acid, and related aromatic amines are pivotal in the construction of supramolecular assemblies. The primary amino group and the carboxylate function (after potential hydrolysis of the ester) can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the self-assembly processes that form ordered, high-molecular-weight structures like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs).

The cyclopentyl ester group introduces a bulky, non-polar moiety. In the context of supramolecular chemistry, such groups can influence the packing and dimensionality of the resulting framework. They can act as "spacer" groups that control the pore size and internal environment of a framework, potentially creating hydrophobic pockets within an otherwise polar structure. This could be advantageous for applications in selective guest encapsulation or catalysis. The hydrochloride salt form ensures higher solubility in certain polar solvents during synthesis, which can be a critical factor in controlling the crystallization process of these frameworks. quora.com

Potential in Functional Materials Design and Fabrication

The inherent properties of the aminobenzoate scaffold suggest a potential for Cyclopentyl 4-aminobenzoate hydrochloride as a building block in functional materials. Aromatic amines are known electroactive species and can be polymerized or integrated into polymers to create materials with interesting electronic and optical properties. The amino group can be a precursor for forming conductive polymers or can be modified to tune the electronic characteristics of a material.

Furthermore, the 4-aminobenzoate structure is a well-known chromophore. Modification of the amino group or extending the conjugation of the aromatic system can lead to the development of dyes, pigments, or photoactive materials. The cyclopentyl group could enhance solubility in organic polymer matrices and influence the material's mechanical properties, such as flexibility and processability.

Role as Intermediates in the Synthesis of Complex Chemical Entities

The primary role of this compound in chemical manufacturing is as a versatile intermediate. sigmaaldrich.com Its functional groups—the primary aromatic amine and the cyclopentyl ester—are reactive sites for a wide array of chemical transformations. This dual functionality allows for sequential or orthogonal synthetic strategies to build complex target molecules, including pharmaceuticals and other fine chemicals. jb-sp-zoo.com

The primary aromatic amine is particularly useful. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents onto the aromatic ring. It can also be readily acylated, alkylated, or used in coupling reactions to form more complex amide or secondary/tertiary amine structures. The ester group can be hydrolyzed back to the carboxylic acid, which can then be used for amide bond formation or other carboxylate-specific reactions. The hydrochloride form enhances its stability and handling properties as a laboratory chemical. quora.com

Below is a table summarizing potential synthetic transformations for the key functional groups of Cyclopentyl 4-aminobenzoate.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Primary Aromatic Amine | Acylation | Acid Chlorides, Anhydrides | N-Acyl derivative |

| Primary Aromatic Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Alkyl derivative |

| Primary Aromatic Amine | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Diazonium Salt | Sandmeyer Reaction | CuCl, CuBr, CuCN | Chloro, Bromo, or Cyano-substituted ring |

| Cyclopentyl Ester | Hydrolysis | NaOH, H₂O | 4-Aminobenzoic acid |

| Cyclopentyl Ester | Transesterification | Alcohol, Acid/Base catalyst | Different Ester derivative |

Environmental Fate and Degradation Studies of Related Compounds in Aqueous Systems

The biodegradation of aromatic amines in aqueous systems can proceed through several bacterial pathways. nih.gov The rate and mechanism of degradation are highly dependent on the substituents on the aromatic ring. acs.org For instance, electron-withdrawing groups like chloro or nitro groups tend to decrease the degradation rate, while hydroxyl or carboxyl groups can increase it. acs.org

In the case of Cyclopentyl 4-aminobenzoate, the molecule would likely undergo initial hydrolysis of the ester bond to yield 4-aminobenzoic acid and cyclopentanol (B49286). 4-aminobenzoic acid is a known biodegradable compound. Bacterial degradation of aniline, the simplest aromatic amine, often proceeds via the formation of catechol, which is then cleaved through ortho- or meta-pathways. nih.gov

The environmental fate of such compounds is also influenced by physical processes and abiotic degradation. acs.org Sorption to soils and sediments can occur, influenced by pH. acs.org While many amines are resistant to simple hydrolysis in water, photodegradation by sunlight can be a relevant removal pathway for some aromatic compounds. acs.orgnih.gov Sequential anaerobic/aerobic treatment systems have shown high efficiency in removing total aromatic amines from wastewater, suggesting that a combination of environmental conditions is most effective for mineralization. researchgate.net

| Degradation Process | Description | Influencing Factors | Relevance to Related Compounds |

| Bacterial Degradation | Mineralization by microorganisms using the compound as a carbon and energy source. nih.gov | Oxygen availability (aerobic/anaerobic), presence of co-substrates, microbial population. researchgate.net | Aniline and other monocyclic aromatic amines are degraded via catechol intermediates. nih.gov |

| Abiotic Degradation | Chemical transformation without biological involvement. | pH, sunlight (photodegradation), presence of oxidizing agents. acs.org | Photodegradation of iron(III)-complexed EDTA is a major elimination pathway for that related compound. nih.gov |

| Sorption | Association of the chemical with solid phases like soil or sediment. | pH, organic matter content, ionic strength of the water. acs.org | The speciation and sorption of aromatic amines are highly pH-dependent processes. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Cyclopentyl 4-aminobenzoate Hydrochloride?

- Synthesis : The compound can be synthesized via esterification of 4-aminobenzoic acid with cyclopentanol under acid catalysis, followed by hydrochlorination. Multi-step protocols for similar esters (e.g., procaine hydrochloride) involve refluxing in anhydrous solvents (e.g., ethanol or dichloromethane) with catalytic HCl .

- Characterization : Key techniques include:

- NMR/IR Spectroscopy : Confirm ester bond formation (e.g., carbonyl peaks at ~1680 cm⁻¹ in IR) and aromatic/amine proton signals in NMR .

- HPLC/MS : Assess purity (>95%) and molecular ion verification (e.g., [M+H]+ for C₁₃H₁₈ClNO₂) .

- Melting Point Analysis : Compare experimental values (e.g., 153–156°C for procaine HCl) to literature to verify crystallinity .

Q. How can researchers determine solubility and stability for formulation studies?

- Solubility : Perform gradient solubility tests in polar (water, DMSO) and non-polar solvents (hexane). Hydrochloride salts typically exhibit enhanced aqueous solubility due to ionic dissociation (e.g., procaine HCl dissolves ≥50 mg/mL in water) .

- Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free 4-aminobenzoic acid) .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating biological activity, such as enzyme/receptor interactions?

- In Vitro Assays : Use fluorescence-based binding assays (e.g., fluorescence polarization for receptor affinity) or enzyme inhibition studies (e.g., acetylcholinesterase inhibition for neuroactivity screening) .

- Molecular Docking : Compare the compound’s structure to known ligands (e.g., procaine’s sodium channel binding) using software like AutoDock Vina. Validate predictions with mutagenesis or competitive binding assays .

Q. How should researchers address contradictions in spectral or bioactivity data?

- Spectral Discrepancies : Cross-validate NMR/IR results with computational tools (e.g., ChemDraw predictions) and reference standards. For example, procaine HCl’s IR spectrum shows distinct amine and ester peaks .

- Bioactivity Variability : Replicate assays under controlled conditions (pH, temperature) and apply statistical tests (e.g., ANOVA for dose-response curves). Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .

Q. What structural modifications could enhance selectivity or potency, and how can they be implemented?

- Rational Design : Modify the cyclopentyl group to smaller (cyclopropyl) or bulkier (adamantyl) substituents to alter steric effects. Introduce electron-withdrawing groups (e.g., fluorine) to the aromatic ring to modulate electronic properties .

- Synthetic Routes : Optimize reaction conditions (e.g., microwave-assisted synthesis for cyclopropane derivatives) and characterize intermediates via LC-MS .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves (tested for chemical permeation), sealed goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at 4°C, desiccated to prevent hydrolysis. Dispose of waste via approved hazardous chemical protocols .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.